molecular formula C23H19NO4S B2666235 [4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114652-60-6

[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No.: B2666235
CAS No.: 1114652-60-6
M. Wt: 405.47
InChI Key: DIKOZERUIMZBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone belongs to the benzothiazine family, characterized by a 1,4-benzothiazine core with a 1,1-dioxido (sulfone) group. Key structural features include:

  • 4-Methoxyphenyl substituent: Introduces electron-donating effects via the methoxy group (-OCH₃), enhancing solubility and influencing electronic interactions.
  • 4-Methylphenyl methanone: A lipophilic 4-methylphenyl group attached to a ketone, contributing to steric bulk and hydrophobic interactions.

This compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aryl and sulfone functionalities.

Properties

IUPAC Name

[4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4S/c1-16-7-9-17(10-8-16)23(25)22-15-24(18-11-13-19(28-2)14-12-18)20-5-3-4-6-21(20)29(22,26)27/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKOZERUIMZBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, identified by its CAS number 1114652-60-6, belongs to the class of benzothiazine derivatives. This class of compounds has garnered attention for its diverse biological activities, particularly in the context of antimicrobial and antiparasitic properties. This article aims to explore the biological activity of this specific compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H19NO4SC_{23}H_{19}NO_4S, with a molecular weight of 405.5 g/mol. The structure consists of a benzothiazine core with methoxy and methyl phenyl substituents, which are believed to enhance its biological activity.

PropertyValue
CAS Number1114652-60-6
Molecular FormulaC23H19NO4SC_{23}H_{19}NO_4S
Molecular Weight405.5 g/mol

Research indicates that compounds within the benzothiazine class, including our compound of interest, may function through several mechanisms:

  • Enzyme Inhibition : These compounds are known to act as noncompetitive inhibitors of key enzymes involved in metabolic pathways critical for pathogen survival. For instance, they can inhibit trypanothione reductase (TR), leading to increased levels of reactive oxygen species (ROS) which contribute to parasite unviability .
  • Allosteric Modulation : The unique structural features allow these compounds to interact with specific binding pockets on enzymes, leading to allosteric modulation. This interaction can disrupt normal enzyme function by altering the conformation of the enzyme .
  • Antioxidant Activity : Some studies have shown that similar compounds exhibit antioxidant properties which may contribute to their overall biological effects .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Notably:

  • Antiparasitic Activity : In vitro studies have demonstrated that derivatives containing the 4H-benzothiazine core exhibit significant activity against parasites responsible for tropical diseases such as malaria and leishmaniasis. Compounds were found to have effective concentrations (EC50) below 10 μM against these pathogens .
  • Antibacterial and Antifungal Effects : Other studies have assessed the antimicrobial properties against bacteria and fungi using broth microdilution methods. Results indicated that certain derivatives possess considerable antibacterial activity, with minimum inhibitory concentrations (MIC) in the low micromolar range .

Study 1: Antiparasitic Efficacy

A study synthesized several derivatives based on the benzothiazine framework and tested their efficacy against Plasmodium falciparum. The results showed that these compounds could significantly inhibit parasite growth compared to standard treatments like chloroquine .

Study 2: Antioxidant and Antimicrobial Activity

In another investigation, a series of benzothiazine derivatives were tested for their antioxidant capacity alongside antimicrobial efficacy. The findings revealed a correlation between antioxidant activity and antimicrobial potency, suggesting that the mechanism may involve oxidative stress induction in microbial cells .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Benzothiazine/Benzothiadiazine Derivatives

Compound Name Substituents/R-Groups Core Structure Key Functional Groups Reference
Target Compound 4-(4-Methoxyphenyl), 4-methylphenyl methanone 1,4-Benzothiazine Sulfone (1,1-dioxido)
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-Butylphenyl (lipophilic chain), phenyl methanone 1,4-Benzothiazine Sulfone
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 7-Fluoro (electron-withdrawing), 4-ethylphenyl, 3-methylphenyl 1,4-Benzothiazine Sulfone, Fluoro
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one 4-Chlorophenylmethyl (electron-withdrawing), 4-methoxyphenyl 1,2,4-Benzothiadiazine Sulfone, Chlorine
{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone Benzothiazole ring, 5-chloro, 4-chlorophenyl Benzothiazole Chlorine, Ether linkage

Substituent Effects on Physicochemical Properties

  • Electron-Donating Groups (e.g., 4-Methoxyphenyl) : Enhance solubility in polar solvents and may improve binding to hydrophilic targets. The methoxy group in the target compound contrasts with the 4-butylphenyl in ’s analogue, which prioritizes lipophilicity and membrane permeability .
  • Chlorine in and analogues introduces steric hindrance and oxidative resistance .
  • Sulfone vs. Thiadiazine Cores: The target’s benzothiazine sulfone core differs from the benzothiadiazine in , which has a fused triazinone ring, altering ring puckering and hydrogen-bonding capabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.